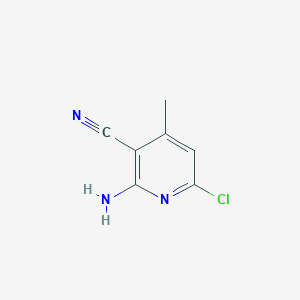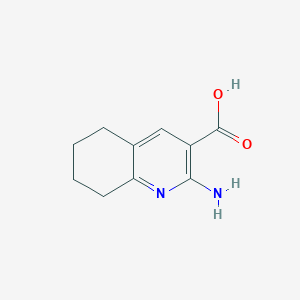
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is a useful research compound. Its molecular formula is C11H7BrOS and its molecular weight is 267.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that derivatives of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid are used as starting materials for synthesizing various novel compounds. For instance, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a related compound, has been utilized to prepare a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Chemical Synthesis and Analysis
Another application involves the use of related bromophenyl compounds in chemical synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid has been synthesized through regioselective bromination and analyzed for its structural properties (Guzei, Gunderson, & Hill, 2010). These kinds of syntheses are significant for understanding the chemical behavior and potential applications of such compounds.
Photoluminescence and Fluorescence Studies
A specific derivative, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, has been synthesized and studied for its UV–vis absorption and photoluminescent spectra. These compounds have shown to emit green fluorescence, which is significant for applications in materials science and photonics (Li, Li, Liu, Yue, & Yu, 2011).
Metabolic Pathway Studies
In pharmacological research, similar bromophenyl compounds have been studied to understand their metabolic pathways in biological systems. For example, the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in rats has been analyzed to identify various metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies are crucial for understanding the biological interactions and effects of these compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHIJSKRSRZFNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

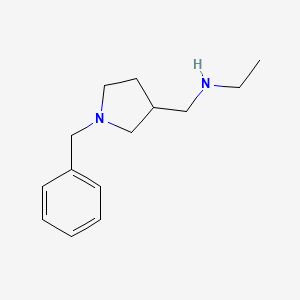

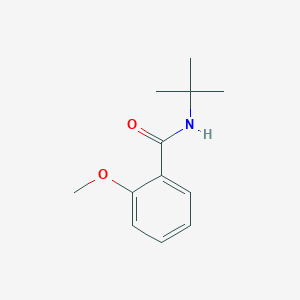
![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)
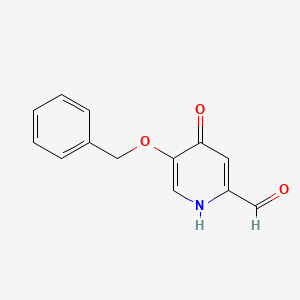
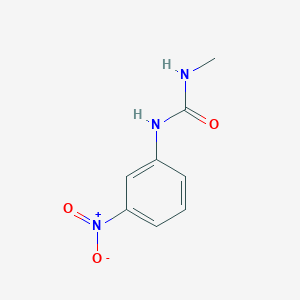
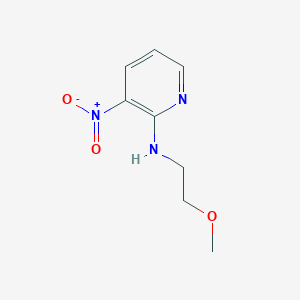


![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)
